![molecular formula C16H34OSi B15161605 tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane CAS No. 143314-38-9](/img/structure/B15161605.png)
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dec-2-en-1-yl group, and a dimethylsilane moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with dec-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems helps in controlling the temperature and pressure, ensuring the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butyl and dec-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane involves its ability to form stable bonds with various functional groups. The tert-butyl group provides steric hindrance, protecting reactive sites during chemical reactions. The dimethylsilane moiety enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
- tert-Butyl[(trimethylsilyl)oxy]dimethylsilane
Uniqueness
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane is unique due to its combination of a tert-butyl group and a dec-2-en-1-yl group, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Propiedades
Número CAS |
143314-38-9 |
|---|---|
Fórmula molecular |
C16H34OSi |
Peso molecular |
270.53 g/mol |
Nombre IUPAC |
tert-butyl-dec-2-enoxy-dimethylsilane |
InChI |
InChI=1S/C16H34OSi/c1-7-8-9-10-11-12-13-14-15-17-18(5,6)16(2,3)4/h13-14H,7-12,15H2,1-6H3 |
Clave InChI |
YILLTVJAPOCBAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


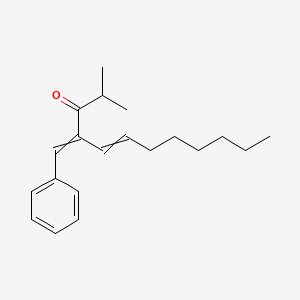
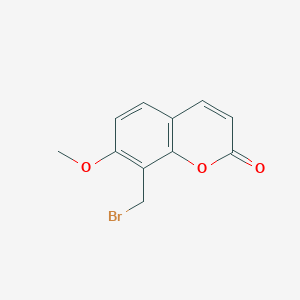
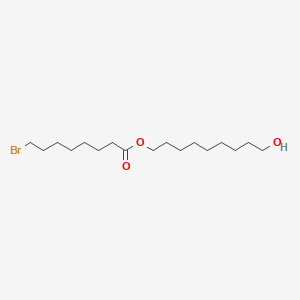
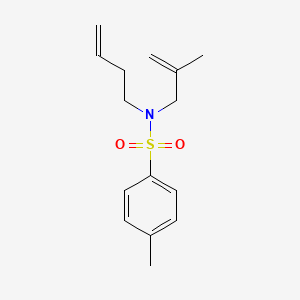
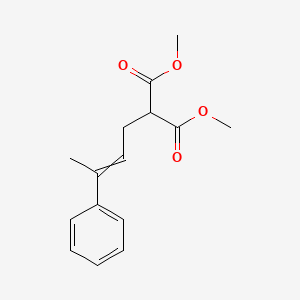
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
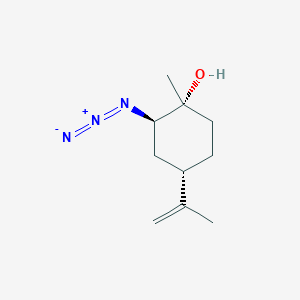
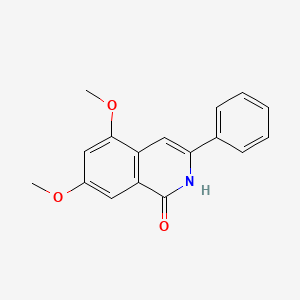
![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
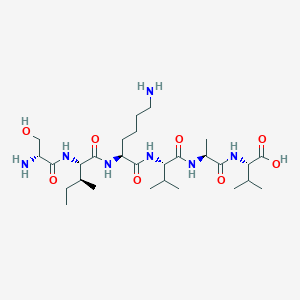
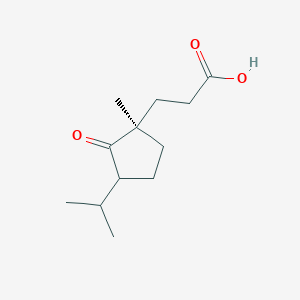
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
